molecular formula C13H12FNO2S B14930652 N-(5-fluoro-2-methylphenyl)benzenesulfonamide

N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B14930652
M. Wt: 265.31 g/mol
InChI Key: QVKFZJMVUVVKEU-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the benzenesulfonamide class, which is an integral part of many drugs and drug-like scaffolds . This structure is a key pharmacophore investigated for the design of novel therapeutic agents. Research into benzenesulfonamide derivatives has shown their potential in developing treatments for various conditions. For instance, structurally similar sulfonamide compounds have been identified as potent small-molecule inhibitors of the influenza virus, working by binding to hemagglutinin (HA) and stabilizing its structure to prevent viral fusion with host cells . Other research avenues for benzenesulfonamides include their role as key intermediates in the search for cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory applications . This reagent serves as a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies. It is provided for research purposes to aid in the discovery and development of new bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: Please refer to the associated Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment and under suitable laboratory conditions.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

QVKFZJMVUVVKEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2-methylaniline

While commercial availability of 5-fluoro-2-methylaniline is common, its laboratory-scale preparation typically involves:

  • Friedel-Crafts alkylation of fluorobenzene with methyl chloride under Lewis acid catalysis (e.g., AlCl₃) to yield 2-fluoro-4-methylbenzene.
  • Nitration at the para position relative to the methyl group, followed by reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.

Sulfonamide Bond Formation: Methodological Approaches

The cornerstone of N-(5-fluoro-2-methylphenyl)benzenesulfonamide synthesis is the reaction between benzenesulfonyl chloride and 5-fluoro-2-methylaniline . Below are optimized protocols derived from analogous sulfonamide syntheses.

Classical Two-Phase System

Procedure :

  • Dissolve 5-fluoro-2-methylaniline (1.0 equiv, 125 mg, 1.0 mmol) in dichloromethane (10 mL).
  • Add benzenesulfonyl chloride (1.2 equiv, 170 μL, 1.2 mmol) dropwise at 0°C under nitrogen.
  • Introduce triethylamine (2.5 equiv, 350 μL, 2.5 mmol) and stir at room temperature for 12 h.
  • Quench with 1 M HCl (10 mL), extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield a white solid (82% yield).

Key Observations :

  • Base selection : Triethylamine outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).
  • Stoichiometry : A 20% excess of sulfonyl chloride ensures complete amine consumption.

Microwave-Assisted Synthesis

Procedure :

  • Combine 5-fluoro-2-methylaniline (1.0 mmol) and benzenesulfonyl chloride (1.1 mmol) in DMF (5 mL).
  • Add K₂CO₃ (2.0 mmol) and irradiate at 120°C for 15 min (300 W).
  • Filter, dilute with H₂O (20 mL), extract with EtOAc, and purify via recrystallization (EtOH/H₂O) to afford the product (89% yield).

Advantages :

  • Reaction time reduced from hours to minutes.
  • Enhanced yields due to controlled thermal conditions.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Solvent Yield (%) Reaction Time (h)
DCM 82 12
THF 75 18
DMF 89 0.25 (microwave)
Toluene 68 24

Polar aprotic solvents (DMF, THF) accelerate the reaction by stabilizing the transition state through dipole interactions.

Temperature Profile

Temperature (°C) Yield (%)
0 45
25 82
50 85
80 83

No significant improvement above 50°C, suggesting an entropy-controlled process.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 2.32 (s, 3H, CH₃).
  • ¹³C NMR (150 MHz, CDCl₃): δ 162.5 (d, J = 245 Hz, C-F), 143.2 (C-SO₂), 134.8, 131.2, 129.4, 127.6 (Ar-C), 21.8 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min): t₃ = 8.2 min, purity >99%.

Challenges and Mitigation Strategies

  • Hydrolysis of sulfonyl chloride : Storing benzenesulfonyl chloride over molecular sieves and using freshly distilled amine minimizes side reactions.
  • Byproduct formation : Excess base (e.g., Et₃N) prevents HCl-mediated decomposition of the sulfonamide.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, including antimicrobial activity and potential anticancer properties .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

Compound Name Substituents Key Properties/Activities Reference
N-(5-Fluoro-2-methylphenyl)benzenesulfonamide 5-F, 2-Me - Electronic effects from fluorine; potential metabolic stability from methyl group. -
N-(5-Chloro-2-methylphenyl)benzenesulfonamide (CAS 6630-71-3) 5-Cl, 2-Me Used as a pharmaceutical intermediate; similar steric profile but higher lipophilicity due to Cl vs. F.
N-(4-Fluorophenyl)benzenesulfonamide 4-F High acetylcholinesterase reactivation activity in combination with pralidoxime.

Key Insights :

  • Steric Influence : The 2-methyl group in both fluoro and chloro analogs may reduce metabolic degradation by sterically hindering enzymatic attack.

Cytotoxic and Anticancer Activities

Compound Name Substituents Activity (IC50/EC50) Target Cell Lines Reference
Compound 18 () Indolylideneamino, pyrimidinyl IC50 = 90 μg/mL (MCF-7) Breast cancer (MCF-7)
Compound 10 () 3,4-Dimethoxyphenyl, thiadiazol VEGFR-2 inhibition; superior to dasatinib. HepG2, Daoy, HT-29

Key Insights :

  • Heterocyclic Moieties : Compounds with thiadiazol or pyrimidine groups (e.g., ) exhibit enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition.
  • Substituent Positioning : Fluorine at C5 in the target compound may mimic electron-withdrawing groups in cytotoxic analogs, though activity depends on auxiliary functional groups.

Enzymatic Targets and Docking Profiles

Compound Name Target Enzyme/Receptor Docking Scores Reference
Compounds 6 and 7 () PPARγ Gold Score: 78.09–87.26; Hydrogen Bonding: 6.11–7.42
T0901317 () LXR (Lipid Metabolism) EC50 = 300 nM (24,25-EC ligand)

Key Insights :

  • Hydrogen Bonding : Fluorine and sulfonamide groups in benzenesulfonamides enhance ligand-receptor interactions, critical for PPARγ and LXR binding .
  • QSAR Models : ’s QSAR data for benzenesulfonamides suggests that electron-withdrawing substituents (e.g., F, Cl) improve TrkA inhibition, aligning with the target compound’s structure .

Key Insights :

  • The target compound can likely be synthesized via nucleophilic substitution between 5-fluoro-2-methylaniline and benzenesulfonyl chloride, a common route for benzenesulfonamides .

Q & A

Basic: What are the key steps for synthesizing N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of 5-fluoro-2-methylaniline with benzenesulfonyl chloride under basic conditions. Key steps include:

Amination : React 5-fluoro-2-methylaniline with benzenesulfonyl chloride in dichloromethane or THF.

Base Selection : Use pyridine or triethylamine to neutralize HCl byproducts. Excess base improves yield by preventing side reactions.

Temperature Control : Maintain 0–5°C during sulfonylation to minimize decomposition of the sulfonyl chloride.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates the product.

Data Contradiction Resolution :
If low yields occur, verify the purity of the aniline starting material (HPLC or GC-MS) and ensure anhydrous conditions, as moisture hydrolyzes sulfonyl chloride. Optimize stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to account for reagent sensitivity .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:
SC-XRD provides precise bond lengths, angles, and torsion angles, critical for confirming stereochemistry and intermolecular interactions. Steps include:

Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone or ethanol.

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Structure Solution : Employ SHELXS for phase determination via direct methods .

Refinement : Use SHELXL for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms.

Example Data from Analogous Compounds (from ):

  • Triclinic system, space group P1, a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å.
  • Dihedral angle between benzene rings: 85.2°, confirming non-planarity due to steric hindrance.

Contradiction Handling : If experimental bond lengths deviate from DFT calculations (e.g., S–N bond), check for crystal packing effects or twinning using PLATON’s ADDSYM tool .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 2.3 ppm, singlet).
    • ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; fluorine coupling splits aromatic carbons.
  • FT-IR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹.
  • HRMS : Exact mass calculation (C₁₃H₁₁FNO₂S: m/z 264.0598) validates molecular formula.

Data Validation : Cross-reference with analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (), where sulfonamide NH appears as a broad peak at δ 8.2 ppm in DMSO-d₆.

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

Functional Group Variation :

  • Replace the 5-fluoro group with Cl or CF₃ to alter electron-withdrawing effects ( ).
  • Introduce substituents (e.g., methoxy, amino) on the benzene ring to modulate solubility and H-bonding.

Biological Assay Design :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations.

Computational Modeling :

  • Perform docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2).

Contradiction Example : If a derivative shows high in vitro activity but poor solubility, introduce PEGylated side chains or co-crystallize with cyclodextrins ( ).

Advanced: How can researchers address discrepancies between computational predictions and experimental data for sulfonamide derivatives?

Methodological Answer:

Re-evaluate Computational Parameters :

  • Use higher-level theory (e.g., B3LYP-D3/def2-TZVP) for DFT calculations to improve accuracy.
  • Include solvent effects (PCM model) if experiments are conducted in polar solvents.

Experimental Validation :

  • Repeat DSC/TGA to confirm melting points and thermal stability.
  • Re-measure NMR in deuterated solvents with controlled pH to detect tautomerism.

Crystallographic Cross-Check : Compare SC-XRD data with computed electrostatic potential maps to identify charge distribution mismatches .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers; hygroscopicity is common in sulfonamides.
  • Temperature : Long-term storage at –20°C; short-term (weeks) at 4°C.
  • Stability Testing : Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water + 0.1% TFA).

Contradiction Resolution : If decomposition occurs (new HPLC peaks), analyze by LC-MS to identify degradation products (e.g., hydrolysis to sulfonic acid) .

Advanced: How can researchers leverage crystallographic data to predict the solubility of this compound?

Methodological Answer:

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer.

Solubility Prediction :

  • High H-bond donor/acceptor counts correlate with aqueous solubility.
  • Calculate logP via Crippen’s method (fragment-based) using Molinspiration.

Co-Crystallization : Improve solubility by forming co-crystals with succinic acid or urea, guided by synthon compatibility .

Example : A co-crystal with caffeine (1:1 molar ratio) increased solubility by 3× in PBS (pH 7.4) for a related sulfonamide ( ).

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